molecular formula C9H7BClNO2 B2744985 (4-Chloroquinolin-7-yl)boronic acid CAS No. 2023826-67-5

(4-Chloroquinolin-7-yl)boronic acid

Cat. No. B2744985
CAS RN: 2023826-67-5
M. Wt: 207.42
InChI Key: MHKXPFVQFIKSNS-UHFFFAOYSA-N
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Description

“(4-Chloroquinolin-7-yl)boronic acid” is a chemical compound . It acts as a reagent in the preparation of 3,5-substituted enone library .


Synthesis Analysis

A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H7BClNO2 . Its average mass is 207.421 Da and its monoisotopic mass is 207.025833 Da .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Also, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 431.4±48.0 °C . Its density is predicted to be 1.4±0.1 g/cm3 .

Scientific Research Applications

  • Synthesis of Boron-Based Kinase Inhibitors :

    • A study demonstrated the use of (4-Chloroquinolin-7-yl)boronic acid in synthesizing borylated quinolines. These compounds were then converted into oxaborole, trifluoroborate salt, and boronic acid. This method was employed for developing potential boron-based inhibitors of the homeodomain interacting protein kinase 2 (HIPK2), suggesting its utility in medicinal chemistry (Das et al., 2022).
  • Fluorescent Chemosensors for Carbohydrates :

    • Boronic acids, including this compound, are integral in designing chemosensors for carbohydrates due to their ability to reversibly bind with diol-containing compounds. Research has shown that certain boronic acids exhibit strong fluorescent intensity changes upon binding with sugars, indicating their potential application in sensor technology (Laughlin et al., 2012).
  • Optical Chemosensors for Hypochlorite Ion Detection :

    • In another study, a novel water-soluble styrylquinolinium boronic acid was synthesized, which exhibited selective oxidation by hypochlorite. Its ability to undergo rapid color changes upon reaction with hypochlorite ions suggests its application as a visual chemosensor for detecting ClO− ions (Wang et al., 2013).
  • Inhibition of Tyrosine Kinases :

    • Boronic acid-containing 4-anilinoquinazolines, which include this compound, have been synthesized as selective inhibitors of EGFR and VEGFR2 tyrosine kinases. The position of the boronic acid substitution plays a crucial role in the inhibition of these kinases, underscoring the potential of these compounds in targeted therapies (Nakamura et al., 2010).
  • Boronic Acid Binding with Sugars :

    • Further emphasizing its role in sensor technology, studies have shown that the boronic acid group, such as in this compound, is widely used in chemosensor design due to its reversible binding with diol-containing compounds like sugars. This property has been studied to understand the kinetics and thermodynamics of boronic acid-diol binding processes (Ni et al., 2012).
  • Development of Fluorescent Boronic Acids :

    • Isoquinolinylboronic acids have been reported to have high affinities for diol-containing compounds at physiological pH, coupled with significant fluorescence changes. These properties make them useful in the development of sensors and probes (Cheng et al., 2010).
  • Suzuki–Miyaura Cross-Coupling Reactions :

    • The this compound has been employed in Suzuki–Miyaura cross-coupling reactions, which are pivotal in organic synthesis. This application highlights its role in the synthesis of various organic compounds, including pharmaceuticals (Kabri et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, “7-Chloroquinoline-4-boronic acid pinacolester”, suggests that it should not be used for food, drug, pesticide or biocidal product use . It also recommends wearing personal protective equipment and ensuring adequate ventilation during handling .

Mechanism of Action

Target of Action

The primary target of (4-Chloroquinolin-7-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects various biochemical pathways. It is involved in transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are part of the broader scope of boron chemistry .

Pharmacokinetics

It is known that the compound is a pinacol boronic ester, which is usually bench stable, easy to purify, and often even commercially available . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is used to create a variety of complex organic compounds, making this compound a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is sensitive to air and moisture . Therefore, it must be handled under conditions that minimize exposure to these elements . Additionally, the compound’s stability and efficacy can be affected by the presence of other chemicals in its environment .

properties

IUPAC Name

(4-chloroquinolin-7-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKXPFVQFIKSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NC=CC(=C2C=C1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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